Ethyl 3-tert-butylbenzoylformate
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Overview
Description
Ethyl 3-tert-butylbenzoylformate, also known as EBPF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBPF is a white crystalline powder that is commonly used as a reagent in organic synthesis. It has a molecular formula of C16H20O3 and a molecular weight of 260.33 g/mol.
Mechanism of Action
The mechanism of action of Ethyl 3-tert-butylbenzoylformate is not well understood, but it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and the inhibition of their production by Ethyl 3-tert-butylbenzoylformate may explain its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
Ethyl 3-tert-butylbenzoylformate has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to have a low toxicity profile, making it a potential candidate for further development as a drug.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl 3-tert-butylbenzoylformate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using Ethyl 3-tert-butylbenzoylformate is its relatively high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on Ethyl 3-tert-butylbenzoylformate. One potential direction is the development of new drugs based on its anti-inflammatory and analgesic properties. Another direction is the synthesis of novel materials and polymers using Ethyl 3-tert-butylbenzoylformate as a building block. Additionally, further studies are needed to elucidate the mechanism of action of Ethyl 3-tert-butylbenzoylformate and its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, Ethyl 3-tert-butylbenzoylformate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Ethyl 3-tert-butylbenzoylformate in various fields and to develop new applications for this promising compound.
Synthesis Methods
Ethyl 3-tert-butylbenzoylformate can be synthesized through a multistep process that involves the reaction of 3-tert-butylbenzoyl chloride with ethyl formate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure Ethyl 3-tert-butylbenzoylformate.
Scientific Research Applications
Ethyl 3-tert-butylbenzoylformate has been extensively studied for its potential applications in various fields such as organic synthesis, pharmaceuticals, and material science. In organic synthesis, Ethyl 3-tert-butylbenzoylformate is used as a reagent for the synthesis of various compounds such as esters, ketones, and aldehydes. In pharmaceuticals, Ethyl 3-tert-butylbenzoylformate has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In material science, Ethyl 3-tert-butylbenzoylformate has been used as a building block for the synthesis of novel polymers and materials.
properties
IUPAC Name |
ethyl 2-(3-tert-butylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-5-17-13(16)12(15)10-7-6-8-11(9-10)14(2,3)4/h6-9H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCOBHUKASAZTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-tert-butylbenzoylformate |
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